molecular formula C18H17N3O2S B10872923 (2Z)-3-methyl-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide

(2Z)-3-methyl-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Katalognummer: B10872923
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: SHRXNGRLVPMQQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-3-methyl-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a complex organic compound that belongs to the class of thiazinanes This compound is characterized by its unique structure, which includes a thiazinane ring, a phenyl group, and a carboxamide group

Vorbereitungsmethoden

The synthesis of (2Z)-3-methyl-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves multiple steps, including the formation of the thiazinane ring and the introduction of the phenyl and carboxamide groups. The reaction conditions often require specific catalysts and reagents to ensure the desired enantiomeric purity and yield. Industrial production methods may involve catalytic processes to prepare the compound in an enantiomerically pure or enriched form .

Analyse Chemischer Reaktionen

(2Z)-3-methyl-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(2Z)-3-methyl-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: The compound could be investigated for its potential therapeutic properties and interactions with biological targets.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of (2Z)-3-methyl-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

(2Z)-3-methyl-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide can be compared with other similar compounds, such as:

    Thiazolidine derivatives: These compounds share a similar ring structure but may have different functional groups and properties.

    Carboxamide derivatives: These compounds contain the carboxamide group but may have different ring structures and substituents.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C18H17N3O2S

Molekulargewicht

339.4 g/mol

IUPAC-Name

3-methyl-4-oxo-N-phenyl-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C18H17N3O2S/c1-21-16(22)12-15(17(23)19-13-8-4-2-5-9-13)24-18(21)20-14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,19,23)

InChI-Schlüssel

SHRXNGRLVPMQQC-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)CC(SC1=NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.